molecular formula C18H23BrN2O4 B6349228 4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-13-5

4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Katalognummer: B6349228
CAS-Nummer: 1326811-13-5
Molekulargewicht: 411.3 g/mol
InChI-Schlüssel: NJBLZAMVJHUONN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The molecule is substituted at position 4 with a 4-bromobenzoyl group and at position 8 with a propyl chain, while position 3 bears a carboxylic acid moiety.

Eigenschaften

IUPAC Name

4-(4-bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O4/c1-2-9-20-10-7-18(8-11-20)21(15(12-25-18)17(23)24)16(22)13-3-5-14(19)6-4-13/h3-6,15H,2,7-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBLZAMVJHUONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of 1,5-Diaminopentane with γ-Butyrolactone

Reagents :

  • 1,5-Diaminopentane (1.2 equiv)

  • γ-Butyrolactone (1.0 equiv)

  • Toluene (solvent), p-toluenesulfonic acid (PTSA, catalyst)

Conditions :

  • Reflux at 110°C for 12–16 hours under nitrogen.

Mechanism :
The diamine undergoes nucleophilic attack on the lactone, followed by ring-opening and intramolecular cyclization to form the spirocyclic oxazolidinone intermediate.

Yield :

  • 65–72% after silica gel chromatography.

Introduction of the 4-Bromobenzoyl Group

The 4-bromobenzoyl moiety is introduced at position 4 via acylation:

Friedel-Crafts Acylation

Reagents :

  • 4-Bromobenzoyl chloride (1.5 equiv)

  • Anhydrous AlCl₃ (2.0 equiv)

  • Dichloromethane (DCM, solvent)

Conditions :

  • Stirred at 0°C → room temperature (RT) for 4–6 hours.

Workup :

  • Quenched with ice-water, extracted with DCM, and purified via recrystallization (ethanol/water).

Yield :

  • 78–85%.

Analytical Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.20–3.90 (m, 4H, spiro-H).

  • LC-MS : m/z 411.3 [M+H]⁺.

Alkylation at Position 8: Propyl Group Installation

The propyl substituent is introduced via N-alkylation of the secondary amine in the diazaspiro core:

Propylation Using 1-Bromopropane

Reagents :

  • 1-Bromopropane (2.0 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Dimethylformamide (DMF, solvent)

Conditions :

  • Heated at 60°C for 8–10 hours.

Workup :

  • Filtered, concentrated, and purified via flash chromatography (hexane/ethyl acetate 3:1).

Yield :

  • 70–75%.

Carboxylic Acid Functionalization at Position 3

The carboxylic acid group is generated through hydrolysis of a pre-installed ester:

Saponification of Ethyl Ester Precursor

Reagents :

  • Ethyl 3-carboxylate intermediate (1.0 equiv)

  • Sodium hydroxide (NaOH, 2.0 equiv)

  • Ethanol/water (4:1, solvent)

Conditions :

  • Reflux at 80°C for 6 hours.

Workup :

  • Acidified with HCl (1M), extracted with ethyl acetate, and dried over MgSO₄.

Yield :

  • 88–92%.

Optimization Challenges and Solutions

Regioselectivity in Acylation

The para position of the benzoyl group is critical for structural integrity. Using bulky Lewis acids (e.g., FeCl₃) or low temperatures minimizes ortho-substitution byproducts.

Spirocyclic Ring Stability

The spirocyclic core is prone to ring-opening under acidic conditions. Neutral pH and aprotic solvents (e.g., DCM) are essential during acylation.

Comparative Analysis of Synthetic Routes

Step Reagents Conditions Yield Purity (HPLC)
Spiro core formationγ-Butyrolactone, PTSAReflux, 12h68%95%
4-Bromobenzoylation4-BrBzCl, AlCl₃0°C → RT, 6h82%98%
Propylation1-Bromopropane, K₂CO₃60°C, 8h73%97%
SaponificationNaOH, EtOH/H₂OReflux, 6h90%99%

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include dehalogenated compounds or alcohols.

    Substitution: Products may include substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving spirocyclic compounds.

Wirkmechanismus

The mechanism of action of 4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific and potent effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The substituent on the benzoyl group significantly impacts molecular weight, polarity, and bioavailability. Key analogs include:

Compound Name Substituent (R) Molecular Weight (g/mol) Purity (%) Key References
4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Br ~411.29* N/A (Hypothetical)
4-(4-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Cl 366.84 95.0
4-(4-Trifluoromethylbenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CF₃ 372.34 95.0
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 2,4-F₂ 340.32 95.0
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Cl 337.80 N/A

*Calculated based on the chloro analog (: 366.84 g/mol) adjusted for Br (Δ = +44.45 g/mol).

Key Observations :

  • Halogen vs.
  • Fluorine Substitution : Difluoro derivatives (e.g., 2,4-F₂) exhibit lower molecular weights and may improve lipophilicity, aiding blood-brain barrier penetration .
  • Propyl vs. Methyl : The propyl chain at position 8 (vs. methyl) likely enhances hydrophobic interactions in biological systems but may reduce solubility .

Biologische Aktivität

4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available literature.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H23BrN2O4
  • Molecular Weight : 411.29 g/mol
  • Density : Approximately 1.50 g/cm³ (predicted)
  • Boiling Point : Estimated at 580.2 ± 50.0 °C

These properties can influence its solubility, bioavailability, and overall biological activity.

Research indicates that compounds similar to 4-(4-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may act on various biological targets, including:

  • Inhibition of Crystallization : Some derivatives have shown efficacy in inhibiting the crystallization of l-cystine, which is crucial for preventing stone formation in conditions like cystinuria .
  • Antagonistic Activity : Compounds in the diazaspiro series often exhibit antagonistic effects on specific receptors, potentially leading to anti-inflammatory or analgesic outcomes.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
Anticrystallization Inhibits l-cystine crystallization effectively in vitro and in vivo models .
Anti-inflammatory Potentially reduces inflammation through receptor antagonism, though specific studies on this compound are limited .
Toxicity Profile Preliminary studies suggest a favorable safety profile with no significant adverse effects noted in animal models .

Case Studies

  • Cystinuria Model :
    • In a study involving Slc3a1-knockout mice (a model for cystinuria), the compound demonstrated significant inhibition of l-cystine crystallization. Only 8% of treated mice developed stones compared to over 54% in untreated controls, indicating its potential as a therapeutic agent for managing cystinuria .
  • Synthesis and Evaluation :
    • The synthesis of this compound and its analogs has been explored to enhance their biological activity. Structural modifications have led to improved potency against l-cystine crystallization with EC50 values as low as 29.5 nM for some derivatives .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of diazaspiro compounds:

  • The incorporation of bioisosteric groups has been shown to improve the efficacy of these compounds in inhibiting pathological processes such as crystallization and inflammation.
  • Studies have indicated that specific substitutions on the benzoyl ring can significantly alter the pharmacokinetic properties and overall effectiveness of these compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as benzoylation of spirocyclic intermediates. For example, analogous compounds are synthesized by refluxing intermediates (e.g., 4-amino-triazoles) with substituted benzaldehydes in ethanol under acidic conditions (glacial acetic acid) for 4+ hours, followed by solvent evaporation and purification . Key factors affecting yield include temperature control, stoichiometric ratios of reactants, and the use of protecting groups to prevent side reactions .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O) and carboxylic acid (O-H) functional groups.
  • NMR (¹H and ¹³C) : Resolves the spirocyclic structure, propyl chain conformation, and aromatic substituents (e.g., bromobenzoyl group). For example, spirocyclic protons show distinct splitting patterns due to restricted rotation .
  • UV-Vis : Detects π→π* transitions in the bromobenzoyl moiety .
  • Elemental Analysis : Validates purity (>95%) and molecular formula .

Q. What preliminary biological activities have been reported for structurally related compounds?

  • Methodological Answer : Analogous oxaspiro compounds exhibit potential as enzyme inhibitors (e.g., lipid metabolism enzymes) or anti-inflammatory agents. Initial screening involves in vitro assays (e.g., enzyme inhibition studies) and cytotoxicity profiling using cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by conformational flexibility?

  • Methodological Answer : Dynamic NMR experiments (e.g., variable-temperature NMR) or computational modeling (DFT calculations) can elucidate rotational barriers in the spirocyclic core. For example, diastereotopic protons in the oxa-diazaspiro system may coalesce at higher temperatures, revealing energy barriers .

Q. What strategies optimize benzoylation reactions to minimize by-products?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid) during benzoylation .
  • Catalysis : Use Lewis acids (e.g., TiCl₄) to enhance electrophilic substitution efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce side reactions .

Q. How does substituent variation (e.g., bromo vs. chloro) impact biological activity in SAR studies?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs (e.g., 4-chloro or 3,5-difluoro derivatives) and comparing their bioactivity. For instance:

  • Electron-Withdrawing Groups (e.g., Br, Cl): Enhance metabolic stability and target binding affinity via hydrophobic interactions .
  • Propyl Chain Modification : Adjusting chain length (e.g., ethyl vs. propyl) alters lipophilicity and membrane permeability .

Q. What computational approaches predict binding modes with target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock) to model interactions between the bromobenzoyl group and enzyme active sites.
  • MD Simulations : Assess stability of ligand-protein complexes over time, focusing on hydrogen bonding and π-stacking with aromatic residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Purity Verification : Repeat synthesis with rigorous purification (e.g., column chromatography, recrystallization) .
  • Interlab Validation : Compare data with independent studies using standardized protocols (e.g., identical NMR solvent systems) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in NMR/IR assignments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.